3-Phenylpyrrolidine hydrochloride physicochemical properties
3-Phenylpyrrolidine hydrochloride physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylpyrrolidine Hydrochloride
Introduction
3-Phenylpyrrolidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, combined with the appended phenyl group, provides a versatile framework for constructing a wide array of biologically active molecules and complex chemical entities.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for its effective application. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and shelf-life of derivative compounds.
This guide provides a comprehensive, in-depth analysis of the core physicochemical characteristics of 3-Phenylpyrrolidine hydrochloride. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and provide validated, step-by-step protocols for the characterization of this and structurally similar compounds. The objective is to equip the practicing scientist with the necessary knowledge to handle, analyze, and utilize this compound with confidence and scientific rigor.
Core Physicochemical & Structural Data
The identity and fundamental properties of a chemical compound are its primary descriptors. 3-Phenylpyrrolidine hydrochloride is a chiral molecule, and its properties can be associated with the racemic mixture or the individual (R) and (S) enantiomers. It is critical to use the correct CAS number corresponding to the specific material being used.
Key Properties Summary
The following table summarizes the essential physicochemical data for 3-Phenylpyrrolidine hydrochloride. Note that values can vary slightly between suppliers and based on the isomeric form.
| Property | Value | Significance & Comments |
| Molecular Formula | C₁₀H₁₄ClN[3][4] | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 183.68 g/mol [3][4] | Crucial for all stoichiometric calculations in synthesis and for preparing solutions of known molarity. |
| Appearance | White to off-white solid/crystalline powder[5][6] | A primary indicator of purity. Deviations in color may suggest the presence of impurities or degradation. |
| Melting Point | 163-164 °C (Racemate)[7] 185-190 °C ((S)-enantiomer)[5] | A sharp melting point range is a classic indicator of high purity. The difference between the racemate and the pure enantiomer is expected, as crystal lattice packing differs. |
| CAS Numbers | 56586-12-0 (Racemate)[7] 75608-35-8 ((S)-enantiomer)[5] 851000-46-9 ((R)-enantiomer)[8] | Unambiguously identifies the specific chemical substance. It is crucial to distinguish between the racemic mixture and the pure enantiomers. |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container, often at 2-8°C under an inert atmosphere.[1][5][7] | As an amine salt, it can be hygroscopic. Proper storage prevents moisture absorption and potential degradation.[5] |
Molecular Structure and Chirality
3-Phenylpyrrolidine possesses a single stereocenter at the C3 position of the pyrrolidine ring. This chirality is a defining feature, making it a valuable precursor for synthesizing enantiomerically pure pharmaceuticals, where stereochemistry often dictates biological activity and safety profiles.[1] The hydrochloride salt form enhances stability and improves water solubility compared to the free base.
Spectroscopic Characterization Profile
Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. For 3-Phenylpyrrolidine hydrochloride, a combination of NMR, IR, and Mass Spectrometry is used for definitive structural confirmation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 7.2-7.4 ppm range) and the aliphatic protons on the pyrrolidine ring (typically in the 2.0-4.0 ppm range). The N-H protons of the ammonium salt will appear as a broad signal, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons (two quaternary and four CH, typically 125-145 ppm) and the four distinct aliphatic carbons of the pyrrolidine ring (typically 30-60 ppm).
Causality: The choice of a deuterated solvent like DMSO-d₆ or D₂O is critical. DMSO-d₆ allows for the observation of exchangeable N-H protons, while D₂O will exchange with these protons, causing their signals to disappear, which is a useful diagnostic tool.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Phenylpyrrolidine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.[9]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal resolution.[9]
-
¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.[9]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shifts using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Key Absorptions:
-
N-H Stretch: A broad and strong absorption band is expected in the 2500-3000 cm⁻¹ region, characteristic of a secondary ammonium salt (R₂NH₂⁺).
-
C-H (Aromatic): Sharp, medium-intensity peaks above 3000 cm⁻¹.
-
C-H (Aliphatic): Medium-to-strong intensity peaks below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[9]
-
C=C (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental stretching vibrations around 1450-1600 cm⁻¹.
-
Causality: The KBr pellet method is often chosen for solid samples as KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and does not introduce interfering signals.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Place the powder in a pellet-pressing die and apply several tons of pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum.[10]
-
Data Processing: The final transmittance or absorbance spectrum is automatically generated by ratioing the sample measurement against the background.[9]
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Expected Data: For 3-Phenylpyrrolidine hydrochloride, the analysis would typically be performed on the free base (3-phenylpyrrolidine, C₁₀H₁₃N, MW 147.22).
-
Molecular Ion: A molecular ion peak ([M]⁺) for the free base would be expected at m/z = 147.
-
Fragmentation: Common fragmentation patterns for pyrrolidines involve cleavage alpha to the nitrogen atom. A major fragment would likely be observed from the loss of the phenyl group or cleavage of the pyrrolidine ring.[11]
Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for identification.[9]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in a high-vacuum source.[9]
-
Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the relative abundance of each ion, generating the mass spectrum.
Analytical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical and spectroscopic characterization of a compound like 3-Phenylpyrrolidine hydrochloride.
Caption: A standard workflow for the physicochemical characterization of a chemical substance.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Assessing the purity of a starting material is non-negotiable in drug development. HPLC is the gold standard for this purpose, offering high resolution and quantitative accuracy.
Causality: A reverse-phase C18 column is chosen as it is a versatile, non-polar stationary phase suitable for separating moderately polar compounds like 3-Phenylpyrrolidine. A UV detector is used because the phenyl group contains a chromophore that strongly absorbs UV light (typically around 210-260 nm), allowing for sensitive detection.[12][13]
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[13]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be developed. For a starting point, try a 70:30 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Detection Wavelength: 210 nm or 254 nm.[12]
-
-
Sample Preparation: Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of the mobile phase. Dilute this solution to a final concentration of approximately 0.1 mg/mL.[13]
-
Analysis: Inject 10 µL of the prepared sample. The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[12]
Safety and Handling
Proper handling is essential to ensure laboratory safety. 3-Phenylpyrrolidine hydrochloride should be handled with appropriate personal protective equipment (PPE).
-
Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[3][14] It may also cause skin and respiratory irritation.
-
Precautions:
-
Incompatible Materials: Strong oxidizing agents.[15]
The relationship between a compound's structure and its key analytical data is fundamental to its characterization.
Caption: Correlation of molecular structure with key spectroscopic data outputs.
References
- Bouling Chemical Co., Limited. (S)-3-Phenyl-Pyrrolidine Hydrochloride | High Purity CAS 75608-35-8.
- ChemicalBook. 3-PHENYLPYRROLIDINE HYDROCHLORIDE CAS#: 56586-12-0.
- Sigma-Aldrich. (R)-3-phenyl-pyrrolidine hydrochloride AldrichCPR.
- Palkem India. CAS 5489-13-4 3-Pyrrolidinol, 5-cyclohexyl-3-phenyl-, hydrochloride supplier.
- Fisher Scientific.
- ChemicalBook. (R)-3-PHENYL-PYRROLIDINE HYDROCHLORIDE (851000-46-9) 1H NMR spectrum.
- PubChem. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847.
- LookChem. Cas 1094670-20-8,(S)-3-PHENYL-PYRROLIDINE HYDROCHLORIDE.
- Spectrum Chemical.
- ChemScene. 3-Phenylpyrrolidine hydrochloride.
- PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983.
- ChemicalBook. 3-Phenylpyrrolidine Hydrochloride.
- ChemicalBook. 3-PHENYL-PYRROLIDINE HYDROCHLORIDE | 857281-02-8.
- FDA Global Substance Registration System. 3-PHENYLPYRROLIDINE HYDROCHLORIDE, (R)-.
- BenchChem. Spectroscopic Profile of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Technical Guide.
- ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- Japanese Pharmacopoeia. INFRARED REFERENCE SPECTRA.
- Google Patents.
- BenchChem. Application Notes and Protocols for the Analytical Characterization of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-PHENYLPYRROLIDINE HYDROCHLORIDE | 56586-12-0 [amp.chemicalbook.com]
- 3. (R)-3-phenyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-Phenyl-Pyrrolidine Hydrochloride | High Purity CAS 75608-35-8 | Uses, Safety, Supplier China [chemheterocycles.com]
- 6. CAS 5489-13-4 3-Pyrrolidinol, 5-cyclohexyl-3-phenyl-, hydrochloride supplier â Palkem India [palkem.ltd]
- 7. 3-PHENYLPYRROLIDINE HYDROCHLORIDE CAS#: 56586-12-0 [m.chemicalbook.com]
- 8. (R)-3-PHENYL-PYRROLIDINE HYDROCHLORIDE (851000-46-9) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
